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2-Hydroxy-5-iodobenzohydrazide

Cat. No.: B13512359
M. Wt: 278.05 g/mol
InChI Key: RVUJPMIELACRAY-UHFFFAOYSA-N
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Description

Overview of Hydrazone and Benzohydrazide (B10538) Scaffold in Chemical Research

Hydrazones, characterized by the R1R2C=NNH2 functional group, and their precursors, hydrazides, are a class of organic compounds that have garnered significant attention in chemical and medicinal research. researchgate.netscispace.com The benzohydrazide scaffold, a derivative of hydrazine (B178648) and benzoic acid, is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. pensoft.net This is largely due to the presence of the reactive -CONHNH2 group, which allows for a variety of chemical modifications and the formation of hydrazones through condensation with aldehydes and ketones. mdpi.comnih.gov

The resulting hydrazide-hydrazones are not merely synthetic intermediates but are themselves effective organic compounds with a broad spectrum of biological activities. scispace.com Their structural flexibility and ability to form stable complexes with various metal ions have made them valuable in the development of new therapeutic agents and analytical reagents. researcher.liferesearchgate.net The presence of both hydrogen bond donors and acceptors within the hydrazone linkage is crucial for their interaction with biological targets. preprints.org

Historical Context of Iodinated Aromatic Systems in Organic Synthesis

The introduction of iodine into aromatic rings is a fundamental transformation in organic synthesis, offering a pathway to a diverse range of functionalized molecules. fiveable.me Iodinated aromatic compounds are prized as synthetic intermediates because the iodine atom can be readily substituted or participate in various cross-coupling reactions, making them invaluable for constructing more complex molecular architectures. fiveable.me

Historically, the iodination of aromatic compounds has been achieved through various methods, often involving elemental iodine in the presence of an oxidizing agent or a Lewis acid catalyst. fiveable.memanac-inc.co.jp The presence of activating groups on the aromatic ring, such as the hydroxyl group in the case of 2-Hydroxy-5-iodobenzohydrazide (B6147510), can influence the position of iodination. fiveable.me The use of iodine as a catalyst in reactions like esterification and other transformations highlights its versatility in organic synthesis, often allowing for milder reaction conditions. scispace.comresearchgate.net

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from the synergistic combination of its core structural features: the bioactive benzohydrazide moiety, the reactive hydroxyl group, and the synthetically versatile iodine atom. Salicylic (B10762653) acid derivatives, from which this compound is derived, are known to possess a range of biological activities. kuleuven.be The incorporation of an iodine atom at the 5-position of the salicylic acid ring is a strategic modification intended to enhance the compound's properties, potentially through increased lipophilicity and the ability to form halogen bonds. preprints.orgsemanticscholar.org

Researchers are drawn to this molecule as a platform for synthesizing new derivatives with potentially enhanced biological activities. The hydrazide functional group provides a convenient handle for creating a library of hydrazone derivatives by reacting it with various aldehydes and ketones. nih.govnih.gov The resulting compounds are then studied for their potential applications, including their roles as enzyme inhibitors or antimicrobial agents. preprints.orgresearchgate.net

Scope and Objectives of Current Research Trends on this compound

Current research on this compound and its derivatives is multifaceted, with a primary focus on synthesis, structural characterization, and the evaluation of biological activity. A significant trend involves the synthesis of novel Schiff base derivatives through the condensation of this compound with a variety of substituted aldehydes. preprints.orgnih.gov

The objectives of these studies are often to:

Develop efficient and environmentally friendly synthetic methods for the preparation of this compound and its derivatives. nih.gov

Thoroughly characterize the synthesized compounds using techniques such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography to determine their three-dimensional structure. nih.govresearchgate.net

Investigate the potential of these compounds as inhibitors of specific enzymes, such as α-glucosidase, which is relevant in the context of type 2 diabetes. preprints.org

Explore the antimicrobial and anticancer activities of these novel compounds. semanticscholar.orgresearchgate.net

Understand the structure-activity relationships to guide the design of more potent and selective molecules. preprints.org

Chemical Properties and Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available starting material. A common route involves the initial iodination of salicylic acid or its ester derivative, followed by the conversion of the carboxylic acid group to a hydrazide. nih.govresearchgate.net

A typical synthetic pathway is as follows:

Esterification of Salicylic Acid: Salicylic acid is often first converted to its methyl or ethyl ester, such as methyl salicylate (B1505791), to protect the carboxylic acid group. nih.govresearchgate.net

Iodination: The resulting ester is then iodinated, typically at the 5-position of the aromatic ring, to yield methyl 2-hydroxy-5-iodobenzoate. nih.govresearchgate.net

Hydrazinolysis: The final step involves the reaction of the iodinated ester with hydrazine hydrate (B1144303), which replaces the ester group with a hydrazide functionality, yielding this compound. nih.govpreprints.org

The structure of this compound has been confirmed by various spectroscopic methods.

Table 1: Spectroscopic Data for this compound

Spectroscopic DataObserved Values
¹H NMR (DMSO-d₆, δ, ppm) 12.41 (1H, br, OH), 10.12 (1H, br, NH), 8.12 (1H, d, ArH), 7.65 (1H, dd, ArH), 6.75 (1H, d, ArH), 4.80 (2H, br, NH₂) nih.gov
¹³C NMR (DMSO-d₆, δ, ppm) 166.1 (CO), 158.9, 141.3, 135.5, 119.9, 117.4, 80.5 nih.gov
IR (ν, cm⁻¹) 3405, 3322, 1626, 1574, 529 nih.gov
Melting Point (°C) 178 nih.gov

This data is based on reported values and may vary slightly depending on the experimental conditions.

Research Findings on Derivatives of this compound

The true potential of this compound is realized through its derivatization, primarily into a wide range of hydrazones. These derivatives have been the subject of numerous studies, revealing interesting structural features and biological activities.

For instance, the reaction of this compound with 4'-aminoacetophenone (B505616) results in the formation of (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide. nih.gov X-ray diffraction studies of this derivative have provided detailed insights into its molecular geometry, showing a relatively planar structure stabilized by intramolecular hydrogen bonds. nih.gov The crystal packing is further influenced by intermolecular hydrogen bonds and π–π stacking interactions. nih.gov

Another area of active research is the synthesis and evaluation of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using green chemistry principles, such as the use of deep eutectic solvents and sonication. nih.gov These studies have produced a series of derivatives with varying substituents on the aryl ring, allowing for the investigation of structure-activity relationships.

Table 2: Examples of this compound Derivatives and Their Reported Melting Points

DerivativeMelting Point (°C)
(E)-N'-(1-(4-fluorophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide234–235 nih.gov
(E)-N'-(1-(4-bromophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide282–283 nih.gov
(E)-N'-(1-(4-aminophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide242–243 nih.gov
(E)-2-Hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)-5-iodobenzohydrazide249–250 nih.gov

The investigation into iodinated salicylhydrazone derivatives as potent α-glucosidase inhibitors has also yielded promising results. preprints.org By coupling this compound with various substituted benzaldehydes, researchers have synthesized a library of Schiff base derivatives. Several of these compounds have demonstrated significantly better enzyme inhibition than the standard drug, Acarbose. preprints.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IN2O2 B13512359 2-Hydroxy-5-iodobenzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

2-hydroxy-5-iodobenzohydrazide

InChI

InChI=1S/C7H7IN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)

InChI Key

RVUJPMIELACRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NN)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 2 Hydroxy 5 Iodobenzohydrazide

Classical Synthetic Pathways to 2-Hydroxy-5-iodobenzohydrazide (B6147510) from Precursors

The traditional synthesis of this compound is a multi-step process that begins with readily available precursors and employs well-established chemical reactions. This pathway is characterized by its sequential modification of a salicylic (B10762653) acid backbone to introduce the necessary functional groups.

Synthesis from Methyl Salicylate (B1505791) and Derivatives

The most common classical route to this compound originates from salicylic acid. nih.gov The synthesis involves a three-step process, beginning with the esterification of salicylic acid to form methyl salicylate. This intermediate is then subjected to iodination to produce methyl 2-hydroxy-5-iodobenzoate. Finally, this iodinated ester is converted to the target hydrazide. nih.govliverpool.ac.uk

A detailed reaction scheme, including intermediates and reported yields, is outlined below:

Esterification: Salicylic acid is converted to methyl salicylate.

Iodination: Methyl salicylate is iodinated to yield methyl 2-hydroxy-5-iodobenzoate (also known as methyl 5-iodosalicylate). nih.govliverpool.ac.uk

Hydrazinolysis: The resulting ester, methyl 2-hydroxy-5-iodobenzoate, is reacted with hydrazine (B178648) hydrate (B1144303) to form the final product, this compound. nih.govliverpool.ac.uk

The following table summarizes the key parameters of this classical synthetic pathway.

StepProductPhysical FormMelting Point (m.p.)Yield
1Methyl SalicylateLiquidN/A (b.p. 494-495 K)73% nih.govliverpool.ac.uk
2Methyl 2-hydroxy-5-iodobenzoateWhite Needles347–348 K85% nih.govliverpool.ac.uk
3This compoundWhite Needles451 K79% nih.govliverpool.ac.uk

Role of Hydrazine Hydrate in Core Compound Formation

Hydrazine hydrate (N₂H₄·H₂O) is a critical reagent in the final step of the classical synthesis, responsible for converting the ester intermediate into the core hydrazide structure. nih.govmdpi.com This transformation is a nucleophilic acyl substitution reaction known as hydrazinolysis. mdpi.comwikipedia.org

In this reaction, hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl 2-hydroxy-5-iodobenzoate ester. wikipedia.org This leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the methoxy (B1213986) group (-OCH₃) as methanol (B129727). The result is the formation of the stable this compound, which contains the characteristic -C(O)NHNH₂ functional group. nih.govnih.gov This method is a standard and widely used procedure for converting esters into their corresponding hydrazides. mdpi.com

Development of Novel Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for the derivatization of hydrazides like this compound, primarily for the synthesis of hydrazone derivatives. These novel approaches aim to reduce reaction times, increase yields, and minimize the use of volatile and toxic organic solvents.

Deep Eutectic Solvents as Catalytic Media for Derivatization

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. nih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, which form a eutectic mixture with a melting point lower than the individual components. nih.govmdpi.com They are valued for being non-volatile, biodegradable, non-toxic, and easy to prepare from inexpensive starting materials. dntb.gov.uaresearchgate.net

Research on the synthesis of hydrazone derivatives has demonstrated that certain choline chloride (ChCl)-based DESs can serve as excellent alternatives to traditional organic solvents like ethanol (B145695) or methanol. mdpi.com Studies show that DESs can act as both the solvent and a catalyst for the condensation reaction between a hydrazide and an aldehyde to form a hydrazone. nih.gov

The following table lists some DESs found to be particularly effective for hydrazone synthesis.

Hydrogen Bond AcceptorHydrogen Bond DonorEfficacy in Hydrazone Synthesis
Choline Chloride (ChCl)Malonic AcidHigh mdpi.comresearchgate.net
Choline Chloride (ChCl)Oxalic AcidHigh mdpi.comresearchgate.net
Choline Chloride (ChCl)Levulinic AcidHigh mdpi.comresearchgate.net
Choline Chloride (ChCl)trans-Cinnamic AcidHigh mdpi.comresearchgate.net

The use of these DESs can lead to moderate to high yields in the synthesis of hydrazone derivatives. mdpi.com

Sonication-Assisted Synthesis Protocols

Ultrasound irradiation, or sonication, has been established as an effective technique to accelerate organic reactions. researchgate.net In the context of synthesizing hydrazone derivatives from this compound, sonication offers significant advantages over conventional heating methods. lew.ro The application of ultrasound can dramatically improve reaction yields and shorten reaction times from hours to mere minutes. dntb.gov.ualew.romdpi.com

This eco-friendly approach often proceeds under catalyst-free conditions in a suitable solvent like ethanol. lew.ro The equimolar reactants (hydrazide and aldehyde) are simply dissolved and subjected to irradiation in an ultrasonic bath. mdpi.com

The table below provides a comparison of conventional versus sonication-assisted methods for the synthesis of hydrazone derivatives, illustrating the marked improvements in efficiency.

MethodTypical Reaction TimeTypical YieldReference
Conventional Heating2 - 3 hoursGood lew.ro
Sonication-Assisted4 - 7 minutesGood to Excellent (60-94%) lew.romdpi.com

The combination of DESs and ultrasound has been shown to be particularly potent, in some cases achieving nearly quantitative yields (98%). dntb.gov.uaresearchgate.net

Mechanochemical Synthesis Techniques for Hydrazone Derivatives

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another significant advancement in green synthetic methods. nih.govnih.gov For the preparation of hydrazone derivatives, techniques such as neat grinding (NG) and liquid-assisted grinding (LAG) in a vibrational or planetary ball mill have proven highly effective. nih.govnih.gov

This solvent-free approach involves the direct grinding of the hydrazide (e.g., this compound) with a suitable aldehyde. nih.gov The mechanical energy supplied is sufficient to initiate and complete the condensation reaction, often resulting in quantitative yields of the hydrazone product in a relatively short time. nih.gov This methodology aligns with green chemistry principles by eliminating the need for bulk solvents, thus reducing waste and simplifying product work-up. nih.gov

Synthesis of N-Substituted Hydrazide Derivatives of this compound

The primary amino group of the hydrazide moiety in this compound is a potent nucleophile, making it an ideal starting point for the synthesis of N-substituted derivatives. These reactions are fundamental in expanding the chemical space of this compound.

A principal method for derivatizing this compound is through condensation reactions with a variety of carbonyl compounds, specifically aldehydes and ketones. This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields a stable C=N double bond, forming a class of compounds known as hydrazones.

The reaction is generally carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. mdpi.com The versatility of this method lies in the vast number of commercially available or synthetically accessible aldehydes and ketones, allowing for the introduction of a wide range of substituents. These substituents can be tailored to modulate the steric and electronic properties of the final molecule. For instance, the condensation of this compound with various aromatic ketones has been shown to proceed readily, often resulting in the precipitation of the N-substituted hydrazide product.

The products of the condensation reaction between this compound and carbonyl compounds are specifically classified as N-acylhydrazones. The core structure of these molecules features the characteristic –C(O)NHN=C< functional group. researchgate.net When the aldehyde or ketone reactant contains a hydroxyl group ortho to the carbonyl, as in salicylaldehyde (B1680747) derivatives, the resulting compounds are termed salicylhydrazones. These represent a significant subclass of acylhydrazones.

The synthesis of these derivatives is a straightforward and efficient process. organic-chemistry.org For example, (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide was synthesized through the condensation of this compound with 4-aminoacetophenone. researchgate.netCurrent time information in Bangalore, IN. This reaction highlights the ability to incorporate additional functional groups, such as an amino group, onto the periphery of the molecule. The synthesis of a broad range of acylhydrazones from various iodobenzoic acid hydrazides, including the 2-hydroxy-5-iodo variant, with substituted aromatic aldehydes has been reported, with yields varying depending on the specific aldehyde used. organic-chemistry.org

Below is a table summarizing examples of N-substituted hydrazide derivatives synthesized from this compound and various carbonyl compounds.

Carbonyl ReactantResulting DerivativeReference
4-Aminoacetophenone(E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide Current time information in Bangalore, IN.
Various aromatic aldehydesN'-[(substituted-phenyl)methylidene]-2-hydroxy-5-iodobenzohydrazide organic-chemistry.org
Various aromatic ketonesN'-(1-arylethylidene)-2-hydroxy-5-iodobenzohydrazide

Design and Synthesis of Heterocyclic Ring Systems Incorporating the this compound Moiety

The acylhydrazone derivatives of this compound are not merely final products but also valuable intermediates for the construction of more complex heterocyclic systems. The inherent functionality of the acylhydrazone moiety allows for intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

A significant application of this compound-derived acylhydrazones is their conversion into 1,3,4-oxadiazoline derivatives. This transformation is typically achieved through a cyclization reaction induced by an acetylating agent, such as acetic anhydride (B1165640). In this reaction, the hydrazone derivative is heated under reflux with acetic anhydride. The process involves the acetylation of the secondary amine and the phenolic hydroxyl group, followed by an intramolecular cyclodehydration to form the five-membered 1,3,4-oxadiazoline ring.

Research has demonstrated the successful cyclization of various aryliden-2-hydroxy-5-iodobenzohydrazides to yield novel 2-[4-acetyl-5-aryl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenylacetate compounds. This two-step synthesis, starting from the condensation of the hydrazide with an aldehyde and followed by cyclization, provides a reliable route to this class of heterocycles. The structures of these 1,3,4-oxadiazoline derivatives have been confirmed using spectroscopic methods.

The general synthetic pathway involves:

Condensation of this compound with a substituted aldehyde to form the corresponding N'-aryliden-2-hydroxy-5-iodobenzohydrazide.

Refluxing the resulting hydrazone with acetic anhydride to effect cyclization and acetylation, yielding the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline. mdpi.com

This methodology is a powerful tool for creating a library of 1,3,4-oxadiazoline compounds with the 2-hydroxy-5-iodophenyl moiety at the 2-position of the heterocyclic ring.

The rich chemistry of this compound and its derivatives opens avenues for the exploration of other fused and bridged heterocyclic systems. While specific examples starting directly from the 5-iodo substituted compound are not extensively documented, the reactivity patterns of the parent 2-hydroxybenzohydrazide (B147611) suggest several potential synthetic routes.

For instance, 2-hydroxybenzohydrazide is known to react with various reagents to form a range of heterocycles. researchgate.net These reactions provide a blueprint for potential transformations of its 5-iodo analog:

Thiazolidinones: Heating acylhydrazone derivatives with thioglycolic acid could yield 4-thiazolidinone (B1220212) derivatives, which are five-membered sulfur-containing heterocycles. researchgate.net

1,3,4-Thiadiazoles: Treatment of this compound with a carboxylic acid could form an N,N'-diacylhydrazine intermediate, which upon cyclization with a dehydrating/sulfurizing agent like phosphorus pentasulfide, could produce 2,5-disubstituted 1,3,4-thiadiazoles. researchgate.net

1,2,4-Triazoles: Reaction of the hydrazide with an isothiocyanate would form a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization under basic or acidic conditions could lead to the formation of a 1,2,4-triazole-3-thiol ring system. researchgate.net

Furthermore, the presence of the phenolic hydroxyl group and the hydrazide function allows for the possibility of designing domino reactions to construct more complex fused or bridged ring systems. The exploration of such pathways could lead to novel molecular architectures incorporating the this compound scaffold.

Advanced Structural Elucidation and Conformational Analysis of 2 Hydroxy 5 Iodobenzohydrazide and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For 2-Hydroxy-5-iodobenzohydrazide (B6147510) and its derivatives, NMR analysis confirms the molecular structure by identifying the chemical shifts, multiplicities, and coupling constants of the nuclei.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to its different protons. nih.gov The hydroxyl (-OH) and amide (-NH) protons typically appear as broad singlets at downfield chemical shifts, often around 12.41 ppm and 10.12 ppm respectively, due to hydrogen bonding. nih.gov The aromatic protons on the iodinated benzene (B151609) ring show a characteristic splitting pattern. The proton ortho to the carbonyl group appears as a doublet, while the proton between the hydroxyl and iodo substituents appears as a doublet of doublets, and the proton ortho to the iodo group appears as a doublet. nih.gov For the parent compound, these aromatic signals have been reported at 8.12 ppm (d, J = 2.0 Hz), 7.65 ppm (dd, J = 9.0 Hz, 2.0 Hz), and 6.75 ppm (d, J = 9.0 Hz). nih.gov The amine (-NH₂) protons of the hydrazide group are observed as a broad signal around 4.80 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The carbonyl carbon (C=O) is typically the most deshielded, appearing at approximately 166.1 ppm. nih.gov The carbon atom attached to the hydroxyl group (C-OH) and the other aromatic carbons resonate in the range of 117 to 159 ppm, with the carbon bearing the iodine atom (C-I) appearing at a significantly higher field, around 80.5 ppm, due to the heavy atom effect. nih.gov

For derivatives, such as the (E)-N'-[1-(aryl)ethylidene]-2-hydroxy-5-iodobenzohydrazides, the NMR spectra show additional signals corresponding to the arylethylidene moiety. nih.gov For instance, in (E)-N'-(1-(4-aminophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide, new aromatic signals for the 4-aminophenyl group and a singlet for the methyl group appear in the ¹H NMR spectrum. nih.gov The ¹³C NMR spectrum is similarly expanded with signals for the additional aromatic and methyl carbons. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Data sourced from a study on (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol (B129727) monosolvate. nih.gov

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
12.41 (br, 1H)-OH166.1
10.12 (br, 1H)-NH158.9
8.12 (d, ¹J=2.0 Hz, 1H)Ar-H141.3
7.65 (dd, ³J=9.0 Hz, ¹J=2.0 Hz, 1H)Ar-H135.5
6.75 (d, ³J=9.0 Hz, 1H)Ar-H119.9
4.80 (br, 2H)-NH₂117.4
80.5

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for the analysis of benzohydrazide (B10538) derivatives, as it typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation. nih.gov

The synthesis of various (E)-N'-(1-arylethylidene)-2-hydroxy-5-iodobenzohydrazide derivatives has been confirmed using HRMS. nih.gov The experimentally measured m/z values are compared with the calculated theoretical values for the proposed chemical formulas. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct identification of the compound. For example, the HRMS data for (E)-N'-(1-(4-aminophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide showed an observed [M+H]⁺ peak at m/z 396.0069, which corresponds closely to the calculated value of 396.0209 for the formula C₁₅H₁₅IN₃O₂. nih.gov Similarly, for (E)-2-Hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)-5-iodobenzohydrazide, the sodiated adduct [M+Na]⁺ was found at m/z 418.9831, consistent with the calculated mass of 418.9869 for C₁₅H₁₃IN₂NaO₃. nih.gov These results, alongside NMR and other spectroscopic data, unequivocally confirm the structures of the synthesized derivatives. nih.govnih.gov

Table 2: HRMS Data for Selected this compound Derivatives Data sourced from a study on the synthesis of new 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides. nih.gov

Compound Derivative Formula Ion Calculated m/z Found m/z
(E)-N'-(1-(4-aminophenyl)ethylidene)C₁₅H₁₅IN₃O₂[M+H]⁺396.0209396.0069
(E)-N'-(1-(4-methoxyphenyl)ethylidene)C₁₆H₁₆IN₂O₃[M+H]⁺411.0206411.0158
(E)-N'-(1-(2-hydroxyphenyl)ethylidene)C₁₅H₁₃IN₂O₃[M+Na]⁺418.9869418.9831

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For derivatives of this compound, Hirshfeld surface analysis provides insight into their solid-state structures. In the crystal structure of (E)-N′-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate, the analysis highlights the significance of various non-covalent interactions. liverpool.ac.uk The most prominent interactions are H···H contacts, which account for 38.2% of the total Hirshfeld surface area. liverpool.ac.uk Other significant contacts include C···H/H···C (20.6%), O···H/H···O (11.1%), and I···H/H···I (9.7%). liverpool.ac.uk The bright red spots on the d_norm mapped surface correspond to the strong (N,O)—H⋯O hydrogen-bonding contacts, which play a crucial role in the molecular assembly. nih.gov

Comparative analysis with other benzohydrazide derivatives reveals common patterns. For instance, in (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate, H···H (45.7%) and H···C/C···H (20.2%) contacts are also the most significant contributors to the crystal packing. iucr.orgnih.gov Similarly, for 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide, H···H interactions make up the largest contribution at 42.2%. iucr.orgnih.gov This consistent prevalence of H···H interactions underscores their fundamental role in the packing of benzohydrazide-type structures.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative Data sourced from the crystallographic study of (E)-N′-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate. liverpool.ac.uk

Intermolecular Contact Type Contribution to Hirshfeld Surface (%)
H···H38.2
C···H/H···C20.6
O···H/H···O11.1
I···H/H···I9.7

Coordination Chemistry and Metal Complexation Studies of 2 Hydroxy 5 Iodobenzohydrazide Analogues

Ligand Design Principles and Coordination Modes of Hydrazone Scaffolds

Hydrazone ligands derived from 2-hydroxy-5-iodobenzohydrazide (B6147510) are designed with specific principles to facilitate metal ion coordination. The fundamental scaffold contains a –C(O)NHN=C< functional group which offers multiple coordination sites. liverpool.ac.ukkuleuven.be The design of these ligands is predicated on the presence of several key donor atoms: the phenolic oxygen, the amide oxygen, and the azomethine nitrogen. arabjchem.orgjptcp.com

A crucial aspect of their design is the potential for keto-enol tautomerism. In the solid state, hydrazones predominantly exist in the amido (keto) form. However, in solution and upon complexation, they can tautomerize to the iminol (enol) form. bme.hu This deprotonation of the enolic hydroxyl group and the phenolic hydroxyl group allows the ligand to act as a mono- or poly-basic anion, forming stable chelate rings with the metal ion. arabjchem.orgjptcp.com

The coordination modes of these hydrazone scaffolds are versatile. They can act as bidentate or tridentate ligands. jptcp.comresearchgate.net Common coordination modes include:

ONO Tridentate Coordination: In many cases, the ligand coordinates to the metal center through the phenolic oxygen, the enolic oxygen (from the deprotonated amide group), and the azomethine nitrogen atom. arabjchem.orgbendola.com This forms stable five- and six-membered chelate rings.

Bidentate Coordination: In some instances, the ligand may coordinate in a bidentate fashion, typically through the azomethine nitrogen and the phenolic oxygen. researchgate.net

The presence of the iodine atom at the 5-position of the salicyl ring can influence the electronic properties and lipophilicity of the ligand and its metal complexes, which can in turn affect their stability and reactivity. nih.gov The steric and electronic effects of the substituents on the aldehyde or ketone moiety also play a significant role in determining the final geometry and coordination environment of the metal complex. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound analogues is typically achieved by reacting the hydrazone ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). bme.hubioline.org.br The reaction often requires heating under reflux to ensure completion. bioline.org.br The resulting metal complexes can be isolated as stable, often colored, solid precipitates. arabjchem.org

Mononuclear and Dinuclear Complexes Formation

Depending on the ligand-to-metal ratio, the nature of the metal ion, and the reaction conditions, both mononuclear and dinuclear complexes can be formed.

Mononuclear complexes are commonly formed when the ligand chelates to a single metal center. bendola.commdpi.com These complexes often have a general formula of [M(L)n(X)m], where L is the hydrazone ligand, M is the metal ion, X represents other coordinating species like solvent molecules or counter-ions, and n and m are integers. For instance, mononuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been reported with related hydrazone ligands, often exhibiting octahedral or tetrahedral geometries. researchgate.net

Dinuclear complexes can form when the ligand possesses bridging capabilities. bme.huthescipub.com The phenolic oxygen atom of the hydrazone can act as a bridge between two metal centers. thescipub.com Additionally, the use of bidentate bridging ligands, such as 4,4'-bipyridine, in conjunction with the primary hydrazone ligand can facilitate the formation of well-defined dinuclear structures. mdpi.com

Coordination with Transition Metal Ions (e.g., Mo, V, Cr, Mn, Fe, Zr, U)

Hydrazone scaffolds derived from this compound and its analogues have been shown to coordinate with a wide array of transition metal ions.

Molybdenum (Mo): Dioxomolybdenum(VI) complexes with related aroylhydrazone ligands have been synthesized and characterized. mdpi.comnih.gov These complexes, with the general formula [MoO2(L)(Solvent)], often exhibit a distorted octahedral geometry around the Mo(VI) center. researchgate.net

Vanadium (V): Vanadium complexes with hydrazone ligands have been studied, with the metal center often in the +4 or +5 oxidation state. mdpi.com

Chromium (Cr), Manganese (Mn), and Iron (Fe): Numerous studies have reported the synthesis of Cr(III), Mn(II)/Mn(III), and Fe(III) complexes with similar hydrazone ligands. arabjchem.orgbendola.comsaudijournals.com These complexes often exhibit octahedral geometries. arabjchem.orgsaudijournals.com

Zirconium (Zr) and Uranium (U): While less common, the formation of complexes with Zr(IV) and Uranyl(VI) (UO2(VI)) has been reported for related hydrazone systems, highlighting the broad coordination capability of these ligands. bendola.comexaly.com

Spectroscopic and Magnetic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are pivotal in elucidating the coordination behavior of the hydrazone ligands and the structure of their metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Key observations include:

The disappearance of the ν(N-H) band of the hydrazide moiety upon deprotonation and coordination. bioline.org.br

A shift in the ν(C=O) band to lower frequencies or its disappearance and the appearance of a new band corresponding to the ν(C=N-N=C) of the enolate form, indicating coordination through the enolic oxygen. bendola.com

A shift in the ν(C=N) (azomethine) band, confirming the involvement of the azomethine nitrogen in coordination. bioline.org.br

The appearance of new, non-ligand bands in the far-IR region, which are assigned to ν(M-O) and ν(M-N) stretching vibrations, directly confirming the formation of metal-ligand bonds. bendola.combioline.org.br

Table 1: Key IR Spectral Data for a Hydrazone Ligand and its Metal Complexes

Vibration Mode Ligand (cm⁻¹) Metal Complex (cm⁻¹) Inference
ν(N-H) ~3182 Absent Deprotonation and coordination
ν(C=O) ~1691 Shifted or Absent Coordination via enolic oxygen
ν(C=N) ~1630 Shifted Coordination via azomethine nitrogen
ν(M-O) - ~527-568 Metal-Oxygen bond formation
ν(M-N) - ~462-492 Metal-Nitrogen bond formation

Data is representative and based on similar hydrazone complexes. bendola.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral). arabjchem.orgbendola.com Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed, typically at higher energies in the UV region. bendola.com

Magnetic Characterization: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons and provides insights into the geometry and the spin state (high-spin or low-spin) of the central metal ion. bendola.comresearchgate.netlibretexts.org For instance, Mn(II) complexes with related ligands typically show magnetic moments corresponding to five unpaired electrons, consistent with a high-spin d⁵ configuration in an octahedral field. arabjchem.org

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these coordination compounds. nih.govliverpool.ac.uk It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

A study on an analogue, (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate, revealed that the molecule crystallizes in the monoclinic space group P21/c. nih.govliverpool.ac.uk The structure confirmed the E stereochemistry about the imine (C=N) double bond. nih.govliverpool.ac.uk The molecule was found to be relatively planar, a characteristic stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen. nih.govliverpool.ac.uk In the crystal lattice, molecules are linked by intermolecular hydrogen bonds and π–π stacking interactions. nih.govkuleuven.be

For metal complexes, X-ray crystallography has confirmed various coordination modes and geometries. For example, studies on related Mo(VI) hydrazone complexes have confirmed a distorted octahedral geometry, with the dianionic tridentate ligand occupying three coordination sites. mdpi.comresearchgate.net The remaining sites are occupied by oxo groups and a solvent molecule. mdpi.com

Table 2: Crystallographic Data for (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate

Parameter Value
Chemical Formula C₁₅H₁₄IN₃O₂·CH₃OH
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 28.4394 (18)
b (Å) 4.4514 (3)
c (Å) 13.3216 (9)
β (°) 94.292 (2)
Volume (ų) 1681.72 (19)

Data obtained from reference nih.gov

Electronic Properties of Metal Complexes (e.g., Semiconductor Behavior)

Studies on metal complexes of related hydrazone ligands have shown that their electrical conductivity increases with increasing temperature, which is characteristic of semiconductor materials. bendola.com The conductivity (σ) follows the Arrhenius equation: σ = σ₀ exp(-Ea / kT), where Ea is the activation energy of conduction.

Molybdenum complexes derived from hydrazones have been specifically investigated for their semiconductor properties. mdpi.com For example, a mononuclear molybdenum(VI) complex, [MoO₂(L)(H₂O)], where L is a hydrazone ligand, demonstrated semiconductor behavior. mdpi.com The electrical properties were found to be correlated with the structural features of the complex. The departure of a coordinated water molecule upon heating can lead to structural changes that affect the electrical transport properties. mdpi.com This suggests that the electronic properties of these complexes can be tuned by modifying their structure and composition.

Mechanistic Investigations of Biological Activities and Structure Activity Relationship Sar Studies

Anti-proliferative and Cytotoxic Activity Mechanisms

2-Hydroxy-5-iodobenzohydrazide (B6147510), also known as INP0341, and related salicylidene acylhydrazides have demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines. These activities are attributed to their ability to interfere with specific molecular targets and cellular pathways.

Research indicates that this compound and its derivatives exert their anti-proliferative effects through multiple mechanisms. In the context of Pseudomonas aeruginosa infections, which can be relevant to cancer patient morbidity, the compound INP0341 has been shown to inhibit the type III secretion system (iT3SS). asm.orgscispace.comnih.gov This system is a major virulence factor for many Gram-negative bacteria. Specifically, INP0341 inhibits the transcriptional activation of the iT3SS and reduces the total expression of toxins. asm.orgscispace.comnih.gov This action protects host cells from cytotoxicity. For instance, in A549 epithelial cells, INP0341 reduced cytotoxicity by 18-20% for P. aeruginosa isolates expressing the ExoU toxin and by 54% for those expressing the ExoS toxin. nih.gov

In human cancer cell lines, derivatives of 2-hydroxy-5-iodobenzoic acid have shown significant inhibiting abilities. For example, certain 1,3,4-oxadiazoline derivatives demonstrated potent activity against human oral cancer (KB) and liver cancer (Hep-G2) cell lines, with IC50 values ranging from 0.9 to 4.5 µM. researchgate.net The anti-proliferative activity of some phenolic acid derivatives is linked to their ability to induce apoptosis and modulate the levels of pro- and anti-apoptotic proteins. mdpi.com Furthermore, some compounds have been found to induce cell cycle arrest. nih.govfrontiersin.org For example, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole was shown to induce growth arrest and apoptosis in MCF-7 breast and HCT-15 colon cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected derivatives of 2-hydroxy-5-iodobenzoic acid on different cancer cell lines.

CompoundCell LineActivity (IC50)Reference
1,3,4-Oxadiazoline Derivative (6d)KB (Oral Cancer)0.9 µM researchgate.net
1,3,4-Oxadiazoline Derivative (6e)KB (Oral Cancer)1.2 µM researchgate.net
1,3,4-Oxadiazoline Derivative (6f)Hep-G2 (Liver Cancer)2.1 µM researchgate.net
1,3,4-Oxadiazoline Derivative (6h)Hep-G2 (Liver Cancer)4.5 µM researchgate.net
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazoleHCT-15 (Colon Cancer)23 µM nih.gov
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazoleMCF-7 (Breast Cancer)41 µM nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the anti-proliferative potency of this compound derivatives. These studies have revealed that modifications to different parts of the molecule can significantly impact its activity.

For salicylhydrazide-based 1,3,4-oxadiazole (B1194373) derivatives, the nature and position of substituents on the aryl ring play a crucial role. researchgate.net The presence of an iodine atom at the 5-position of the salicylic (B10762653) acid moiety is a common feature in many active compounds. researchgate.netliverpool.ac.uk The anti-proliferative activity of phenolic acid esters is influenced by the number of hydroxyl groups on the ring and the length of the alkyl chain. uc.pt For instance, propyl esters of certain phenolic acids have shown higher cytotoxic activity compared to their methyl or octyl counterparts, suggesting an optimal lipophilicity for cell penetration and activity. uc.pt

In a series of 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid, the substituents on the second aryl ring attached to the oxadiazole core were varied. The specific substitutions on this ring were critical for the observed potent cytotoxicity against KB and Hep-G2 cell lines. researchgate.net The planarity of the molecule, often influenced by intramolecular hydrogen bonds, is another structural aspect that can affect biological activity. liverpool.ac.uk

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

The antimicrobial action of salicylhydrazide derivatives is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function. cu.edu.eg The hydrazide group is a known metal-chelating ligand. cu.edu.eg Another proposed mechanism is the interaction with the microbial cell membrane. Due to their hydrophobic nature, these compounds can partition into the lipid bilayer, leading to membrane fluidization, disruption, and increased permeability. mdpi.com This can cause leakage of essential intracellular components like phosphate (B84403) ions. mdpi.com

In Chlamydia, this compound (INP0341) has been shown to down-regulate the expression of genes related to the type III secretion system, such as lcrH-1 and copB. asm.org There is also evidence suggesting that the antichlamydial activity of these compounds might be linked to iron sequestration, as their inhibitory effects can be reversed by the addition of iron. frontiersin.org

For some hydrazone derivatives, an increase in lipophilicity is associated with enhanced antibacterial activity. nih.gov The interaction of these compounds with microbial components is complex and can involve multiple targets, leading to the inhibition of microbial growth.

SAR studies have provided valuable insights into the structural requirements for the antimicrobial activity of this compound derivatives. For substituted salicylaldehydes, halogenation, hydroxylation, and nitro substitution can lead to highly active compounds, although the effects are not always predictable across different microbial species. nih.gov Unsubstituted salicylaldehyde (B1680747) generally shows minimal activity, highlighting the importance of substituents on the benzene (B151609) ring. nih.gov

In a series of hydrazone derivatives, the presence of electron-withdrawing groups on the benzoic acid moiety was found to improve antimicrobial activity. researchgate.net Conversely, the introduction of a furan (B31954) ring did not enhance the antimicrobial effect. researchgate.net For pyrazoline derivatives synthesized from hydrazones, substitutions on various parts of the molecule influenced their activity against different bacterial and fungal strains. For example, replacing a 2-hydroxy-5-bromo phenyl group with a 2-hydroxy-5-chloro phenyl group increased antibacterial activity against E. coli, S. aureus, and E. faecalis. turkjps.org

The table below presents the Minimum Inhibitory Concentration (MIC) values for some salicylhydrazide and related derivatives against various microorganisms.

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Salicylhydrazide chitosan (B1678972) Schiff's base (SCsSB)Gram-negative bacteria7.81 - 125 cu.edu.eg
Salicylhydrazide chitosan (SCs)Gram-negative bacteria3.9 - 62.5 cu.edu.eg
Salicylhydrazide chitosan Schiff's base (SCsSB)Gram-positive bacteria7.81 - 125 cu.edu.eg
Salicylhydrazide chitosan (SCs)Gram-positive bacteria3.9 - 62.5 cu.edu.eg
Acylhydrazone derivative (Compound 23)Methicillin-resistant Staphylococcus aureus (MRSA)3.9 researchgate.net
Acylhydrazone derivative (Compound 30)Enterococcus faecalis8 researchgate.net
Pyrazoline derivative (Compound 22)Enterococcus faecalis32 turkjps.org
Pyrazoline derivative (Compound 24)Enterococcus faecalis32 turkjps.org

The emergence of antimicrobial-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) is a significant global health threat. doi.orgnih.gov The resistance of S. aureus to methicillin (B1676495) is primarily due to the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics. nih.gov

Several derivatives of salicylhydrazide have shown promising activity against MRSA. researchgate.netdoi.org For instance, a specific acylhydrazone compound was found to be active against MRSA with a MIC value of 3.9 μg/mL. researchgate.net The search for new compounds that can inhibit MRSA is of great importance. semanticscholar.org The mechanisms by which these compounds overcome resistance are still under investigation but may involve bypassing the resistance mechanism (like PBP2a) by acting on alternative targets. For example, some novel anti-infectious agents target enzymes involved in the biosynthesis of the MRSA cell wall, such as undecaprenyl pyrophosphate (UPP) synthase or FemA. mdpi.com

The development of compounds that are effective against resistant strains like MRSA often involves targeting virulence factors or essential metabolic pathways that are distinct from those targeted by conventional antibiotics. mdpi.comnih.gov This approach can lead to new therapeutic options for treating infections caused by these challenging pathogens.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit the activity of specific enzymes is a key area of research. These studies provide a foundation for understanding its potential therapeutic applications.

Identification of Target Enzymes and Inhibition Types

Research has demonstrated that derivatives of this compound can act as potent inhibitors of various enzymes. For instance, a series of iodinated salicylhydrazone derivatives, which are synthesized from this compound, have been identified as powerful inhibitors of α-glucosidase. preprints.org The inhibitory activity of these compounds was evaluated using p-nitrophenyl-α-D-glucopyranoside as a substrate. preprints.org To quantify their potency, the IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined for the most active derivatives. preprints.org

Furthermore, chalcone (B49325) precursors derived from this compound have been evaluated for their inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). semanticscholar.org Kinetic studies have revealed that these compounds can exhibit different types of inhibition, including non-competitive and mixed-type inhibition. semanticscholar.org For example, certain chalcone derivatives demonstrated a non-competitive mode of inhibition against BACE-1. semanticscholar.org

Below is a table summarizing the inhibitory activity of selected derivatives of this compound against α-glucosidase.

CompoundTarget EnzymeIC50 (µM)
(E)-N'-(4-methoxybenzylidene)-2-hydroxy-5-iodobenzohydrazide (4e)α-Glucosidase14.86 ± 0.24 preprints.org
(E)-N'-(2-fluorobenzylidene)-2-hydroxy-5-iodobenzohydrazide (4g)α-Glucosidase15.58 ± 0.30 preprints.org
(E)-2-hydroxy-5-iodo-N'-(naphthalen-2-ylmethylene)benzohydrazide (4i)α-Glucosidase18.05 ± 0.92 preprints.org
(E)-N'-benzylidene-2-hydroxy-5-iodobenzohydrazide (4j)α-Glucosidase17.56 ± 0.39 preprints.org
Acarbose (Reference)α-Glucosidase45.78 ± 1.95 preprints.org

Mechanistic Elucidation of Enzyme-Inhibitor Interactions (e.g., Xanthine (B1682287) Oxidoreductase)

Xanthine oxidoreductase is a crucial enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy for conditions like gout, which is caused by hyperuricemia. wikipedia.org While direct studies detailing the interaction of this compound with xanthine oxidoreductase are not prevalent, the principles of enzyme-inhibitor interactions can be applied.

The mechanism of inhibition can be elucidated through kinetic studies and molecular docking. For instance, pyrazolone (B3327878) derivatives have been studied as xanthine oxidase inhibitors, with kinetic results indicating a mixed-type inhibition. nuph.edu.ua Molecular docking studies of these inhibitors revealed key interactions, such as the formation of a salt bridge with Arg880 and a hydrogen bond with Thr1010, which are crucial for stabilizing the enzyme-inhibitor complex. nuph.edu.ua These approaches could be instrumental in understanding how a this compound-based inhibitor might interact with the active site of xanthine oxidoreductase.

Rational Design of Enzyme Inhibitors based on this compound Scaffold

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create potent and specific therapeutic agents by leveraging knowledge of enzyme mechanisms and structures. 182.160.97slideshare.net The this compound scaffold provides a versatile platform for designing novel enzyme inhibitors. molaid.com

The process of rational design involves identifying a target enzyme and then designing a molecule that can bind to its active site, thereby blocking its function. 182.160.97 This can be achieved by creating analogs of the substrate or by designing molecules that bind to other critical sites on the enzyme. 182.160.97nih.gov The synthesis of various derivatives of this compound, such as salicylhydrazones and chalcones, exemplifies this approach. preprints.orgsemanticscholar.org By modifying the core structure with different functional groups, researchers can fine-tune the inhibitory activity and selectivity of the compounds. rsc.org For example, the addition of different benzylidene groups to the this compound core has led to the development of potent α-glucosidase inhibitors. preprints.org

Antioxidant Properties and Radical Scavenging Mechanisms

In addition to enzyme inhibition, the antioxidant properties of phenolic compounds like this compound are of significant interest. Antioxidants play a crucial role in mitigating oxidative stress, a condition linked to various diseases, by neutralizing harmful free radicals. frontiersin.org The primary mechanisms by which phenolic antioxidants scavenge free radicals are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer-Proton Transfer (SET-PT) mechanisms. scirp.org

Hydrogen Atom Transfer (HAT) Mechanism

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. scirp.org This process is characterized by the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic antioxidant. scirp.org A lower BDE indicates that the hydrogen atom can be more easily abstracted, leading to a higher antioxidant activity. scirp.org

The HAT mechanism can be represented as: ArOH + R• → ArO• + RH scirp.org

In this reaction, ArOH is the phenolic antioxidant (like this compound), and R• is a free radical. The antioxidant becomes a radical (ArO•), which is generally more stable and less reactive than the initial free radical. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT) Mechanism

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. scirp.org In the first step, the antioxidant transfers an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. wikipedia.orgnih.gov This step is governed by the ionization potential (IP) of the antioxidant. scirp.org

The first step is: ArOH + R• → ArOH•+ + R- scirp.org

In the second step, the radical cation of the antioxidant releases a proton to become a radical. scirp.org

The second step is: ArOH•+ → ArO• + H+ scirp.org

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a crucial pathway for the antioxidant action of phenolic compounds, particularly in polar, aqueous environments. researchgate.networldscientific.com This mechanism involves a two-step process where the antioxidant first deprotonates to form an anion, which then donates an electron to a free radical. worldscientific.comfrontiersin.org The feasibility of the SPLET mechanism is thermodynamically evaluated by two key parameters: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). worldscientific.comfrontiersin.org

The initial step, proton loss from the antioxidant (ArOH), is governed by the Proton Affinity (PA). A lower PA value indicates a greater ease of deprotonation, suggesting a more favorable first step in the SPLET mechanism. frontiersin.org This process is highly influenced by the solvent, with proton loss being significantly more favorable in aqueous phases compared to the gas phase. researchgate.net The reaction is as follows:

ArOH → ArO⁻ + H⁺ frontiersin.org

The second step involves the transfer of an electron from the resulting anion (ArO⁻) to the free radical (R•), a process quantified by the Electron Transfer Enthalpy (ETE). A lower ETE value signifies a greater capacity of the antioxidant anion to donate an electron, thus indicating a more efficient second step. researchgate.net The reaction is:

ArO⁻ + R• → ArO• + R⁻ frontiersin.org

For a compound to be an effective antioxidant via the SPLET mechanism, both PA and ETE values should be low, indicating thermodynamic favorability for both the initial proton loss and the subsequent electron transfer. scispace.com

For instance, computational studies on other phenolic antioxidants have shown that in polar solvents like water and ethanol (B145695), the SPLET mechanism is often thermodynamically preferred over HAT and SET-PT. worldscientific.com The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence the PA and ETE values. researchgate.netfrontiersin.org Halogen substituents, such as the iodo group in this compound, can have complex effects, influencing the electronic properties of the molecule through both inductive and mesomeric effects, which in turn would affect the PA and ETE values. semanticscholar.org

Table 1: Key Thermodynamic Parameters in the SPLET Mechanism

ParameterDescriptionSignificance for Antioxidant Activity
Proton Affinity (PA) The enthalpy change associated with the deprotonation of the antioxidant molecule in the gas phase. wikipedia.orgA lower PA value indicates easier proton loss, favoring the first step of the SPLET mechanism. frontiersin.org
Electron Transfer Enthalpy (ETE) The enthalpy change for the electron donation from the antioxidant anion to a free radical. worldscientific.comA lower ETE value indicates a greater capacity for the anion to donate an electron, favoring the second step of the SPLET mechanism. frontiersin.org

This table provides a general overview of the parameters. Specific values for this compound are not available in the searched literature.

Catalytic and Materials Science Applications

Applications of Metal Complexes of 2-Hydroxy-5-iodobenzohydrazide (B6147510) Analogues in Catalysis

Metal complexes incorporating aroyl hydrazone ligands, which are analogues of this compound, have demonstrated notable efficacy as catalysts, particularly in oxidation reactions. grafiati.com The combination of the hydrazone backbone with various metal centers creates active sites capable of facilitating challenging chemical transformations. researchgate.net

Molybdenum complexes featuring aroyl hydrazone ligands have been successfully employed as catalysts for the oxidation of olefins and allylic alcohols. researchgate.netmdpi.com For instance, mononuclear molybdenum complexes derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide—a close analogue to the iodo-substituted compound—have been tested in the epoxidation of cyclooctene (B146475) and the oxidation of linalool (B1675412). mdpi.comsemanticscholar.org

In these reactions, aqueous tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2) often serves as the oxidant. researchgate.netmdpi.com The catalytic system facilitates the transfer of an oxygen atom to the substrate. In the case of cyclooctene, this results in the formation of cyclooctene oxide. mdpi.comsemanticscholar.org For a more complex substrate like linalool, the oxidation can yield various products, including furanoid and pyranoid oxides. mdpi.comsemanticscholar.org Studies on other transition metal complexes, such as those with manganese, have also shown activity in the oxidation of alkenes like cyclohexene. hhu.de

The effectiveness of these catalytic systems is evaluated by their conversion efficiency, selectivity toward desired products, turnover number (TON), and turnover frequency (TOF). ulisboa.pt

In the oxidation of cyclooctene using a water-coordinated molybdenum-hydrazone complex, [MoO2(L)(H2O)], an 83% conversion was achieved with 73% selectivity towards the epoxide. mdpi.comsemanticscholar.org A similar complex with a coordinated methanol (B129727) molecule, [MoO2(L)(MeOH)], showed a slightly lower conversion of 73% and selectivity of 65%. mdpi.comsemanticscholar.org

For linalool oxidation, the trend was reversed and more pronounced. The water-coordinated complex achieved a 92% conversion, significantly higher than the 43% conversion seen with the methanol-coordinated catalyst. mdpi.comsemanticscholar.org The selectivity for the furanoid and pyranoid products was also higher with the water-coordinated complex. mdpi.comsemanticscholar.org The turnover number, which indicates the moles of product per mole of catalyst, reached values as high as 52 for copper-catalyzed cyclohexane (B81311) oxidation under certain conditions. mdpi.comulisboa.pt

The following table summarizes the catalytic performance of analogous molybdenum-hydrazone complexes in oxidation reactions.

CatalystSubstrateConversion (%)Selectivity (%)Product
[MoO2(L)(MeOH)] Cyclooctene7365Epoxide
[MoO2(L)(H2O)] Cyclooctene8373Epoxide
[MoO2(L)(MeOH)] Linalool4341 / 25Furanoid / Pyranoid Oxides
[MoO2(L)(H2O)] Linalool9248 / 29Furanoid / Pyranoid Oxides
Data sourced from studies on a 2-hydroxy-5-nitrobenzaldehyde benzhydrazone (B1238758) ligand system, an analogue of the subject compound. mdpi.comsemanticscholar.org

The choice of solvent and the specific composition of the catalyst system are critical factors that dictate reaction efficiency and product distribution. researchgate.net In the molybdenum-catalyzed oxidations, the nature of the solvent molecule coordinated to the metal center (water vs. methanol) significantly influenced both conversion and selectivity. mdpi.comsemanticscholar.org The superior performance of the water-coordinated complex in linalool oxidation highlights the role of even subtle changes in the catalyst's immediate environment. mdpi.com

The reaction medium itself is also crucial. Many oxidations are performed in solvent mixtures, such as acetonitrile/water, to ensure the solubility of both the catalyst and the substrate. mdpi.com The proportion of water in such mixtures can affect the total yield and selectivity of the reaction. mdpi.com In some cases, designing solvent-free catalytic systems is a key goal to align with the principles of green chemistry. rsc.org The use of co-catalysts or promoters, such as pyrazine-2-carboxylic acid (PCA) in copper-catalyzed oxidations, can also dramatically enhance product yields. mdpi.com

Development of this compound Derivatives for Materials Science

The structural features of the hydrazone group—its synthetic accessibility, modularity, and unique chemical properties—make it an excellent building block for materials science. rsc.org Derivatives of this compound can be designed to participate in the construction of complex, functional molecular systems.

The hydrazone linkage is widely used in supramolecular chemistry to construct intricate architectures through both noncovalent interactions and dynamic covalent chemistry. rsc.orguvm.edu The ability of the N-H group to act as a hydrogen-bond donor and the C=N nitrogen atoms to act as acceptors facilitates self-assembly. researchgate.net

Researchers have designed hydrazone derivatives capable of forming complex structures like metallo-supramolecular polymers and molecular cages. uvm.edumdpi.com For example, a bis-quinoline acyl hydrazone was shown to form a polymeric array through metallo-supramolecular assembly upon binding with Zn2+ ions. mdpi.com The process involves intermolecular binding of the quinoline (B57606) moieties to the metal centers, creating an extended, ordered structure. mdpi.com Similarly, hydrazone bonds have been used to drive the aqueous self-assembly of polycationic pseudo Current time information in Denbighshire, GB.rotaxanes from three different components in excellent yield. acs.org The formation of these complex structures relies on the reversible nature of the hydrazone bond, allowing for error correction and thermodynamic product formation. rsc.org

The hydrazone scaffold is a prominent feature in the design of chemosensors for detecting ions and neutral molecules. rsc.orgresearchgate.net The acidic N-H proton and the nucleophilic nitrogen atoms of the hydrazone group can interact with various analytes, leading to a measurable optical or electrochemical response. rsc.orgresearchgate.net

Derivatives are frequently developed as colorimetric or fluorescent sensors. researchgate.netrsc.org For instance, hydrazone-based molecules have been engineered to selectively detect metal ions such as Fe3+, Cu2+, Zn2+, and chromium. mdpi.comrsc.orgbohrium.comnih.gov The binding of the target ion to the hydrazone ligand alters the electronic properties of the molecule, causing a change in color (colorimetric) or a turn-on/turn-off of light emission (fluorescent). rsc.org A hydrazone-based compound was reported as a fluorescent "turn-on" sensor for Fe3+ and a colorimetric sensor for Cu2+. rsc.org Other designs have yielded sensors for anions like fluoride (B91410) and cyanide, and even for toxic gases like ammonia. nih.gov This versatility makes hydrazone derivatives highly valuable as receptor molecules in the development of new sensory devices. researchgate.netnih.gov

Potential as Components in Advanced Functional Materials

While direct applications of this compound in commercially available advanced functional materials are not yet established, its molecular architecture suggests significant potential for its use as a building block in the development of novel materials with tailored properties. This potential stems from the unique combination of the salicylhydrazide core, which is known for its excellent chelating properties, and the presence of an iodine substituent, which can influence crystal packing and introduce specific functionalities.

Research into structurally related compounds, particularly salicylhydrazide and its derivatives, has demonstrated their utility in forming coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest in various fields, including gas storage, catalysis, and chemical sensing. The hydrazone linkage (-CO-NH-N=C-) that can be readily formed from this compound provides versatile coordination sites for metal ions. ugr.es The ability of such ligands to act as neutral or anionic bidentate or tridentate coordinators allows for the construction of diverse and complex supramolecular structures. ugr.es

The incorporation of iodine into the molecular structure is another key feature that points towards its utility in materials science. The iodine atom can participate in halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering for the controlled assembly of molecules in the solid state. instras.com This can be exploited to direct the formation of specific crystalline architectures with desired properties. Furthermore, iodinated organic compounds have been investigated for applications such as iodine capture from waste streams, a critical issue in nuclear waste management. Coordination polymers and other porous materials derived from ligands containing iodine-binding sites have shown promise in this area. nih.govnist.govmdpi.com

Luminescent Materials:

One of the most promising areas of application for this compound is in the field of luminescent materials. Salicylhydrazone derivatives are known to form highly fluorescent complexes with various metal ions, including lanthanides like terbium (Tb³⁺) and d-block metals like zinc (Zn²⁺). ugr.esrsc.org The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. The resulting metal complexes can exhibit tunable photoluminescent properties, making them suitable for applications in sensors, light-emitting devices (LEDs), and bio-imaging. rsc.orgmdpi.com The presence of the iodine atom in this compound could further modulate the photophysical properties of its metal complexes through the heavy-atom effect, potentially influencing excited state lifetimes and emission quantum yields.

A study on the synthesis of a derivative, (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide, highlights the ongoing research interest in this class of compounds. nih.govliverpool.ac.uk The synthesis pathway for this derivative, starting from salicylic (B10762653) acid, provides a clear route to obtaining this compound itself, which can then be used as a precursor for new materials. nih.gov

The table below outlines the synthesis steps for a key precursor, this compound, as described in the literature for the synthesis of its derivatives. nih.gov

Table 1: Synthesis of this compound

Step Reactant Reagent(s) Product Yield (%)
1 Salicylic acid I₂ / KI, NaOH 5-Iodosalicylic acid -
2 5-Iodosalicylic acid CH₃OH, H₂SO₄ Methyl 2-hydroxy-5-iodobenzoate 85

The availability of this synthetic route opens up possibilities for the systematic investigation of this compound as a ligand in coordination chemistry. By reacting it with a variety of metal salts, a library of new coordination compounds could be generated and their properties, such as luminescence, magnetism, and porosity, could be explored.

Table 2: Potential Applications of this compound-based Materials

Potential Material Class Key Functional Moiety Potential Application Rationale based on Analogous Compounds
Luminescent Metal Complexes Salicylhydrazide Sensors, LEDs, Bio-imaging Salicylhydrazone derivatives form fluorescent complexes with lanthanides and other metals. ugr.esrsc.org
Coordination Polymers/MOFs Chelating Hydrazone & Iodide Gas Storage, Catalysis, Iodine Capture Hydrazone ligands form diverse coordination networks; iodinated compounds show affinity for iodine. ugr.esnih.govnist.gov

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 5 Iodobenzohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr It has become a staple in chemical research due to its favorable balance of accuracy and computational cost. researchgate.net DFT is employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules like 2-Hydroxy-5-iodobenzohydrazide (B6147510).

Geometry optimization with DFT involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible energy state on the potential energy surface. researchgate.net This process begins with an initial molecular structure, and through iterative calculations, the positions of the atoms are adjusted until the forces on them are minimized. researchgate.net For derivatives of this compound, DFT calculations have been performed using functionals like ωB97X-D with a def2-tzvpp basis set to investigate their electronic properties and potential inhibitory activities. preprints.org

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO represents the orbital with the highest energy containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com In a study of ten salicylhydrazone derivatives based on the this compound scaffold, the HOMO-LUMO energy gaps were found to range from 7.24 to 8.09 eV, indicating differences in their electronic reactivity. preprints.org

The molecular electrostatic potential (MEP) surface is another useful tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. dergipark.org.tr These maps are valuable for predicting sites for nucleophilic and electrophilic attacks and understanding non-covalent interactions like hydrogen bonding. dergipark.org.tr

ParameterDescriptionRelevance to this compound
Geometry Optimization Calculation of the lowest-energy molecular structure.Provides the most stable 3D conformation, bond lengths, and angles.
HOMO Highest Occupied Molecular Orbital.Indicates regions likely to donate electrons in a reaction.
LUMO Lowest Unoccupied Molecular Orbital.Indicates regions susceptible to accepting electrons.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity. For derivatives, this ranged from 7.24 to 8.09 eV. preprints.org
MEP Surface Molecular Electrostatic Potential map.Visualizes charge distribution, predicting sites for intermolecular interactions.

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, providing theoretical ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netscielo.org.zanih.gov These calculations yield information on maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the probability of a given electronic transition. scielo.org.za For new compounds, comparing the TD-DFT predicted spectrum with the experimental one can confirm the molecular structure and understand its electronic behavior. researchgate.net

Similarly, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov The calculation of vibrational modes for the optimized geometry of this compound allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of its functional groups (e.g., O-H, N-H, C=O, C-N, C-I). Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so a scaling factor is typically applied to achieve better agreement with experimental FT-IR spectra. nih.gov For example, in related hydrazone structures, the C=O stretching bands and O-H/N-H vibrations are characteristic and their positions can be accurately predicted by DFT. researchgate.netmedjchem.com

Spectroscopic TechniqueInformation ProvidedApplication of DFT
Infrared (IR) Spectroscopy Vibrational modes of functional groups.Calculation of vibrational frequencies to assign experimental peaks (e.g., C=O, N-H, O-H stretches). nih.gov
UV-Visible Spectroscopy Electronic transitions between molecular orbitals.TD-DFT calculation of absorption wavelengths (λmax) and oscillator strengths to interpret electronic behavior. researchgate.netscielo.org.za
Nuclear Magnetic Resonance (NMR) Chemical environment of specific nuclei (¹H, ¹³C).GIAO method calculates chemical shifts (δ) to aid in the assignment of experimental NMR signals. nih.gov

DFT is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). academie-sciences.frchinesechemsoc.org A transition state is the highest energy structure along the reaction coordinate, and the energy difference between the reactants and the TS is the activation energy barrier, which determines the reaction rate. nottingham.ac.uk

For molecules like this compound, which contains a hydrazone moiety, DFT can be used to study various potential reactions, such as isomerization, cyclization, or condensation. nottingham.ac.ukacs.org For instance, studies on related hydrazones have used DFT to explore cycloaddition reactions, identifying the most favorable pathway by comparing the activation energies of different possible mechanisms. academie-sciences.fr Calculations can elucidate whether a reaction is concerted (one step) or stepwise (involving intermediates). academie-sciences.fr The effect of a catalyst or solvent on the reaction mechanism can also be modeled, providing a comprehensive understanding of the reaction dynamics. chinesechemsoc.orgnottingham.ac.uk In one study on hydrazone hydroacylation, DFT calculations showed that the coordination of a potassium cation to the reactant's benzene (B151609) ring lowered the activation barrier for the nucleophilic attack from 23.7 to 15.6 kcal/mol, highlighting the critical role of the cation in the reaction. chinesechemsoc.org

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net This is particularly valuable for understanding how a ligand like this compound interacts with a biological target, such as an enzyme or receptor. nih.gov

In a recent study, 500-nanosecond MD simulations were performed on derivatives of this compound docked into the active site of α-glucosidase, an enzyme relevant to diabetes. preprints.org The primary goals of such simulations are:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, one can determine if the ligand remains stably bound in the predicted pose. researchgate.netphyschemres.org

Analyze Conformational Changes: MD shows how the protein and ligand structures fluctuate and adapt to each other upon binding. nih.govphyschemres.org The flexibility of different parts of the protein can be assessed using the Root Mean Square Fluctuation (RMSF). physchemres.org

Identify Key Interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking that stabilize the protein-ligand complex. preprints.orgnottingham.ac.uk The study on α-glucosidase inhibitors revealed that stable enzyme-ligand complexes were maintained by a combination of π–π stacking, halogen bonding, and hydrophobic interactions. preprints.org

Estimate Binding Free Energy: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), the simulation data can be used to calculate an estimate of the binding free energy, which correlates with the ligand's binding affinity. physchemres.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). This approach is ideal for modeling very large systems, such as an enzyme with its substrate, where a chemical reaction is taking place.

In a QM/MM simulation, the system is partitioned into two regions. The small, chemically active part (e.g., the ligand and the key amino acid residues in the enzyme's active site where bond-breaking or bond-forming occurs) is treated with a high-level, computationally expensive QM method like DFT. The rest of the system, which includes the bulk of the protein and the surrounding solvent, is treated with a much faster MM force field.

This dual approach allows for the accurate modeling of electronic changes during an enzymatic reaction while still accounting for the structural and electrostatic influence of the entire protein environment. For this compound, QM/MM could be used to model its potential covalent inhibition of a target enzyme or to study the detailed mechanism of an enzyme-catalyzed reaction involving the ligand, providing insights beyond what classical MD simulations can offer.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net The fundamental principle is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its activity. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. The study that synthesized ten derivatives of this compound and tested their α-glucosidase inhibitory activity provides an ideal dataset for such a model. preprints.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. tandfonline.com

A successful QSAR model for this compound derivatives could identify the key structural features—such as the presence of specific halogen atoms or other substituents on the benzylidene ring—that enhance inhibitory potency. nih.govresearchgate.netacs.org This information is invaluable for virtual screening and for guiding the design of new, more potent analogues. nih.govnih.gov

Future Research Directions and Translational Potential in Chemical Biology

Rational Design of Targeted Molecular Probes and Chemical Tools

The inherent structure of 2-Hydroxy-5-iodobenzohydrazide (B6147510) offers a rich platform for the rational design of targeted molecular probes and chemical tools. The presence of the reactive hydrazide group, –C(O)NHN=C<, allows for straightforward condensation reactions with aldehydes and ketones to form N-substituted hydrazones. nih.gov This synthetic accessibility enables the systematic modification of the molecule to enhance its specificity and affinity for biological targets.

The design of such probes is crucial for the in vivo analysis of neurochemicals and for monitoring dynamic biological processes. xmu.edu.cn By strategically altering the substituents on the phenyl ring or modifying the hydrazone portion, researchers can fine-tackle the molecule's properties. For instance, introducing specific functionalities can facilitate targeting of particular enzymes or receptors. The relatively planar character of the molecule, influenced by intramolecular hydrogen bonds, further contributes to its potential for specific binding interactions. nih.govliverpool.ac.uk

Future research will likely focus on creating a library of this compound derivatives to explore structure-activity relationships. This could involve the synthesis of analogs with varying electronic and steric properties to optimize their function as imaging agents, enzyme inhibitors, or affinity-based probes. The development of such tools is essential for dissecting complex biological mechanisms and for the early evaluation of therapeutic efficacy. nih.gov

Table 1: Potential Structural Modifications of this compound for Targeted Probes

Modification SitePotential ModificationIntended Effect on Probe Function
Hydrazide MoietyCondensation with various aldehydes/ketonesModulation of target specificity and binding affinity. nih.gov
Phenyl RingIntroduction of different functional groupsAlteration of electronic properties and solubility.
Iodine AtomReplacement with other halogens or functional groupsInvestigation of the role of the iodine in biological activity.
Hydroxyl GroupEsterification or etherificationModification of hydrogen bonding capabilities and cell permeability.

Integration with High-Throughput Screening for Novel Mechanistic Insights

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that interact with a biological target. labkey.com The straightforward synthesis of derivatives from this compound makes it an ideal candidate for inclusion in such libraries. mdpi.comresearchgate.net HTS campaigns can efficiently screen these derivatives for a wide range of biological activities, from antibacterial to anticancer effects. nih.govnih.gov

The goal of HTS is to identify "true actives," which are compounds with intrinsic activity against a specific target. assay.works By screening a diverse library of this compound analogs, researchers can identify lead compounds for further optimization. This approach significantly accelerates the initial stages of drug discovery, which are often time-consuming and labor-intensive. labkey.com

Moreover, HTS can provide novel mechanistic insights. Identifying which derivatives are active against a particular target can help to elucidate the key structural features required for bioactivity. This information is invaluable for the rational design of more potent and selective compounds. Future efforts will likely involve the use of advanced HTS platforms, including automated and miniaturized assays, to screen this compound-based libraries against a broader range of biological targets. labkey.com

Exploration of Bio-conjugation Strategies and Delivery Systems (Non-Clinical)

The reactive nature of the hydrazide functional group in this compound makes it amenable to various bioconjugation strategies. Bioconjugation is the process of linking a molecule to a biomolecule, such as a peptide or protein. mdpi.com This is a powerful technique for developing targeted therapies and diagnostic agents.

The hydrazide can react with carbonyl groups on biomolecules to form stable hydrazone linkages. This allows for the site-specific attachment of this compound derivatives to proteins or other carriers. Such strategies are being explored for the development of novel drug delivery systems that can transport a therapeutic agent to a specific site in the body, thereby increasing its efficacy and reducing off-target effects.

Future non-clinical research in this area will focus on developing efficient and selective bioconjugation methods for this compound. This includes exploring different linkers and reaction conditions to optimize the stability and biological activity of the resulting conjugates. The development of such systems holds promise for a wide range of applications, from targeted drug delivery to the creation of novel diagnostic tools. mdpi.com

Development of Advanced Analytical Techniques for Complex Biological Matrices (Non-Clinical)

As this compound and its derivatives are explored for various biological applications, the development of advanced analytical techniques for their detection and quantification in complex biological matrices becomes crucial. These techniques are essential for non-clinical studies aimed at understanding the pharmacokinetics and metabolism of these compounds.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used for the analysis of small molecules in biological samples. researchgate.netbldpharm.com For this compound, methods would need to be optimized to ensure high sensitivity and selectivity, allowing for the detection of low concentrations of the compound and its metabolites.

Future research will likely focus on the development of more sophisticated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to provide even greater sensitivity and specificity. These advanced techniques will be instrumental in characterizing the behavior of this compound-based compounds in biological systems, providing essential data for their further development as research tools or therapeutic agents.

Table 2: Comparison of Analytical Techniques for this compound

Analytical TechniquePrincipleAdvantagesPotential Applications (Non-Clinical)
HPLC Separation based on polarityRobust, quantitativePurity analysis, pharmacokinetic studies. bldpharm.com
Mass Spectrometry (MS) Measurement of mass-to-charge ratioHigh sensitivity, structural informationMetabolite identification, confirmation of identity. researchgate.net
NMR Spectroscopy Analysis of nuclear magnetic resonanceDetailed structural elucidationCharacterization of new derivatives. nih.gov
LC-MS/MS Combination of HPLC and tandem MSHigh sensitivity and selectivityQuantification in complex biological matrices.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound and its derivatives can be approached with these principles in mind.

The synthesis of the parent compound often starts from commercially available materials like salicylic (B10762653) acid and proceeds through a series of reactions, including the formation of a methyl ester and subsequent reaction with hydrazine (B178648) hydrate (B1144303). nih.govliverpool.ac.uk Researchers are exploring more environmentally friendly synthetic routes, such as using greener solvents and catalysts. exaly.com For example, some reactions can be performed under solvent-free conditions using mechanochemical methods. mdpi.com

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. rsc.org The use of organocatalysts in these synthetic schemes is another area of active research. rsc.org Future work in this area will focus on developing highly efficient and sustainable methods for the synthesis of this compound and its derivatives, minimizing the environmental impact of their production. This aligns with the broader goal of making chemical synthesis more sustainable. mdpi.com

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Hydroxy-5-iodobenzohydrazide, and which reaction parameters critically influence yield?

  • Methodological Answer: The compound is typically synthesized via condensation reactions between 5-iodosalicylic acid derivatives and hydrazine. Key parameters include stoichiometric ratios (e.g., hydrazine excess to drive completion), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and temperature control (60–80°C optimal for avoiding side products). Characterization via FT-IR (C=O and N-H stretches at ~1650 cm⁻¹ and ~3300 cm⁻¹) and NMR (aromatic proton shifts at δ 6.5–8.0 ppm) is essential to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer:

  • NMR : Focus on the hydroxyl (-OH, δ 10–12 ppm) and hydrazide (-NH-NH₂, δ 2.5–4.0 ppm) protons. Aromatic protons (5-iodo substitution) show distinct splitting patterns.
  • Mass Spectrometry : Molecular ion peaks (M⁺) and iodine isotope patterns (due to ¹²⁷I) validate molecular weight.
  • Elemental Analysis : Quantify iodine content (~45–48%) to confirm stoichiometry .

Q. What documented biological activities are associated with this compound, and which in vitro assays validate these properties?

  • Methodological Answer: The compound exhibits antimicrobial and anticancer potential. Use in vitro assays such as:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive bacteria (e.g., S. aureus) via broth dilution.
  • MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
  • Enzyme Inhibition : Test against tyrosine kinases or hydrolases using fluorometric substrates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Prioritize PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in amber vials to prevent photodegradation. Refer to SDS for emergency procedures (e.g., spill management with activated charcoal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across solvent systems?

  • Methodological Answer: Contradictions often arise from solvent purity or crystallization conditions. Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) under controlled temperatures (25°C vs. 40°C). Use HPLC to quantify dissolved fractions and DSC to analyze polymorphic transitions. Cross-reference with literature using databases like Reaxys .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density (iodine’s σ-hole for SN2 reactions).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Docking Studies : Predict binding affinities for drug-target interactions (e.g., enzyme active sites) .

Q. How should stability studies be designed to assess photodegradation kinetics of this compound?

  • Methodological Answer:

  • Light Sources : Use UV-A (320–400 nm) and visible light (450 nm) to simulate environmental conditions.
  • Analytical Tools : Monitor degradation via HPLC-MS (identify byproducts like de-iodinated species) and UV-Vis (λmax shifts).
  • Kinetic Models : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂) under varying irradiance .

Q. What strategies mitigate iodine displacement during functionalization of this compound?

  • Methodological Answer:

  • Protecting Groups : Temporarily block the hydroxyl group with acetyl or TMS to direct reactivity.
  • Low-Temperature Reactions : Conduct Suzuki-Miyaura couplings at 0–5°C to suppress iodine loss.
  • Catalyst Optimization : Use PdCl₂(PPh₃)₂ with Cs₂CO₃ for selective cross-coupling .

Methodological Guidelines

  • Literature Review : Use SciFinder or PubMed with keywords: "this compound synthesis," "iodoarene reactivity," and "hydrazide bioactivity" .
  • Data Validation : Replicate experiments ≥3 times and apply statistical tools (e.g., ANOVA for yield comparisons) .
  • Ethical Compliance : Obtain institutional approval for biological assays and document raw data transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.